molecular formula C14H8N4O5 B5218220 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B5218220
M. Wt: 312.24 g/mol
InChI Key: RWNRIHCCPPEUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, also known as NPOX, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties. NPOX has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed that 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole exerts its biological effects by inhibiting the activity of specific enzymes or proteins in cells. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can inhibit the growth of cancer cells and bacteria. 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has also been shown to have antiviral properties against certain viruses. In addition, 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is its versatility as a building block for the synthesis of various functional materials and heterocyclic compounds. 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is also relatively easy to synthesize and has a high yield. However, one limitation of 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. One direction is the development of new synthetic methods for the preparation of 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole and its derivatives. Another direction is the exploration of the biological activity of 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole and its potential use as a therapeutic agent. Additionally, the use of 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole as a building block for the synthesis of new functional materials and heterocyclic compounds is an area of active research. Overall, the study of 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has the potential to lead to new discoveries and applications in various fields.

Scientific Research Applications

2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In materials science, 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of various functional materials, including fluorescent sensors, liquid crystals, and organic light-emitting diodes. In organic chemistry, 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been used as a versatile reagent for the synthesis of various heterocyclic compounds. In pharmacology, 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been studied for its potential anticancer, antimicrobial, and antiviral properties.

properties

IUPAC Name

2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O5/c19-17(20)11-6-4-9(5-7-11)13-15-16-14(23-13)10-2-1-3-12(8-10)18(21)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNRIHCCPPEUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.